molecular formula C9H8BrNO3 B1268042 2-Acetamido-5-bromobenzoic acid CAS No. 38985-79-4

2-Acetamido-5-bromobenzoic acid

Cat. No. B1268042
CAS RN: 38985-79-4
M. Wt: 258.07 g/mol
InChI Key: QVABAFHRLMDDLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetamido-5-bromobenzoic acid and its derivatives often involves multi-step chemical reactions. For instance, the synthesis of related compounds has demonstrated the use of bromobenzoic acids as building blocks for constructing more complex structures, such as spiro compounds, through free radical reactions (Wei Zhang & G. Pugh, 2003). Additionally, microwave-assisted one-pot synthesis methods have been described for related structures, offering efficient routes to target compounds with high yields and shorter cycle times (Prasant K. Deb et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Acetamido-5-bromobenzoic acid and similar compounds has been elucidated using techniques such as X-ray crystallography. These studies reveal detailed information about the compound's crystal system, space group, and molecular geometry. For example, the synthesis and crystal structure analysis of 2-acetamidobenzoic acid provides insights into its orthorhombic crystal system and the planar arrangement of non-hydrogen atoms (Zhang Yun-chen, 2006).

Chemical Reactions and Properties

2-Acetamido-5-bromobenzoic acid undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. The compound's bromine atom makes it a versatile building block for constructing complex molecular architectures through nucleophilic substitution reactions or as an electrophile in radical reactions. Its acetamido group can participate in condensation reactions, contributing to the synthesis of β-lactam derivatives with interesting antibacterial properties (A. Sala et al., 1991).

Physical Properties Analysis

The physical properties of 2-Acetamido-5-bromobenzoic acid, such as its melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different solvents and conditions. These properties are determined through experimental studies and are essential for the compound's application in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 2-Acetamido-5-bromobenzoic acid, including its acidity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects that influence its utility in organic synthesis. Studies on related compounds, such as the synthesis and investigation of benzoxazole derivatives, offer insights into the compound's reactivity and potential applications in developing new materials with specific functions (J. Bhagyasree et al., 2013).

Scientific Research Applications

  • Crystallography

    • Application : The compound 2-Acetamido-5-bromobenzoic acid has been used in the field of crystallography . The crystal structure of this compound has been studied and published .
    • Method : The methods used in this application would typically involve X-ray diffraction techniques to determine the crystal structure .
    • Results : The results of this study would provide detailed information about the atomic arrangement within the crystal structure of 2-Acetamido-5-bromobenzoic acid .
  • Chemical Synthesis

    • Application : 2-Acetamido-5-bromobenzoic acid is a chemical compound that can be used in various chemical synthesis processes .
    • Method : The specific methods of application would depend on the particular synthesis process being carried out .
    • Results : The outcomes of these synthesis processes would vary depending on the specific reactions involved .
  • Pharmaceutical Research

    • Application : 2-Acetamido-5-bromobenzoic acid could potentially be used in pharmaceutical research . Its properties and interactions with other compounds could be studied to develop new drugs or treatments .
    • Method : The methods used in this application would typically involve laboratory experiments and clinical trials .
    • Results : The outcomes of these studies would provide valuable information about the potential therapeutic uses of 2-Acetamido-5-bromobenzoic acid .
  • Material Science

    • Application : 2-Acetamido-5-bromobenzoic acid could potentially be used in the field of material science . It could be used to synthesize new materials or modify the properties of existing ones .
    • Method : The methods used in this application would typically involve chemical reactions and physical processes .
    • Results : The outcomes of these studies would provide valuable information about the properties and potential uses of the materials synthesized using 2-Acetamido-5-bromobenzoic acid .
  • Spectroscopy

    • Application : 2-Acetamido-5-bromobenzoic acid could potentially be used in spectroscopy . Its unique molecular structure could be studied using various spectroscopic techniques .
    • Method : The methods used in this application would typically involve techniques such as mass spectroscopy .
    • Results : The outcomes of these studies would provide valuable information about the molecular structure and properties of 2-Acetamido-5-bromobenzoic acid .
  • Chemical Supplier

    • Application : 2-Acetamido-5-bromobenzoic acid is available for purchase from chemical suppliers . This suggests that it could be used in a variety of applications, depending on the needs of the purchaser .
    • Method : The methods of application would depend on the specific needs of the purchaser .
    • Results : The outcomes would vary depending on the specific use of 2-Acetamido-5-bromobenzoic acid .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-acetamido-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVABAFHRLMDDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-bromobenzoic acid

CAS RN

38985-79-4
Record name 2-(Acetylamino)-5-bromobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38985-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-5-bromobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
W Sun, Q Hu, C Ding, Y Duan, J Jia - Zeitschrift für Kristallographie …, 2011 - degruyter.com
Crystal structure of 2-acetamido-5-bromobenzoic acid, C9H8BrNO3 … Crystal structure of 2-acetamido-5-bromobenzoic acid, C9H8BrNO3 …
Number of citations: 4 www.degruyter.com
A KUNDURACIOĞLU - Open Journal of Nano, 2020 - dergipark.org.tr
2–AMINO–5–BROMOBENZOIC ACID and its tautomeric forms have been investigated for structural properties and molecular orbitals. HOMO–LUMO surfaces and FT–IR, FT–RAMAN …
Number of citations: 0 dergipark.org.tr
UM Teotino, G Cignarella - Journal of the American Chemical …, 1959 - ACS Publications
The Ladenburg reaction, when extendedto 2-aminobenzylsulfonamide (la), leads to l, 3-dihydro-2, 3, 5-benzothiadia7epine 2, 2-dioxide (Ha), a new heterocyclic ring. 2-Amino-5-…
Number of citations: 9 pubs.acs.org
B Rathod, S Joshi, S Regu, K Manikanta… - Available at SSRN … - papers.ssrn.com
… In the second step, the synthesized product 2-acetamido-5-bromobenzoic acid (12c) (1 equiv.) was allowed to react with skeletally diverse anilines (13 az) (1.1 equiv.) in presence of …
Number of citations: 0 papers.ssrn.com
W Sun, MDA Saldaña, L Fan, Y Zhao, T Dong… - International journal of …, 2016 - Elsevier
One-step self-assembly was used to prepare pH-sensitive lappaconitine-loaded low-molecular-weight heparin (LMWH-LA) and to demonstrate that the sulfur group promotes …
Number of citations: 10 www.sciencedirect.com
I Fritzson, B Svensson, S Al‐Karadaghi… - ChemMedChem …, 2010 - Wiley Online Library
… )amino]benzoic acid (15), 4-hydroxy-3-phenylcoumarin (19), and 3-benzyl-4-hydroxy-2H-1-benzopyran-2-one (21) were from Maybridge; 2-acetamido-5-bromobenzoic acid (16) was …
D Gudeika, D Volyniuk, V Mimaite, R Lytvyn… - Dyes and …, 2017 - Elsevier
… Commercially available 2-acetamido-5-bromobenzoic acid (1a) was condensed with 3-amino-9-ethylcarbazole (1b) in refluxing POCl 3 /toluene to obtain bromo quinazolinone 2a. …
Number of citations: 23 www.sciencedirect.com
W Sun, S Zhang, H Wang, Y Wang - Medicinal chemistry Research, 2015 - Springer
A series of diterpene alkaloid derivatives (1–6) are prepared by reaction of the lappaconitine (0) with the corresponding organic or inorganic acid. The lappaconitine was isolated from …
Number of citations: 20 link.springer.com
O Koyuturk - 2012 - mysite.science.uottawa.ca
Nowadays, high throughput screening is a widely used application for drug discovery. Combining that technique with data mining provides better understanding on behaviors of …
Number of citations: 0 mysite.science.uottawa.ca
S Bondock, S Alqahtani… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
… 6-Bromo-3-(9-ethyl-9H -carbazol-3-yl)-2-methylquinazolin-4(3H)-one (95) was produced by heterocyclization of 3-aminocarbazole 12 with 2-acetamido-5-bromobenzoic acid (94) in …
Number of citations: 4 journals.tubitak.gov.tr

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